![molecular formula C21H24N2O5 B2897498 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide CAS No. 941982-66-7](/img/structure/B2897498.png)

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

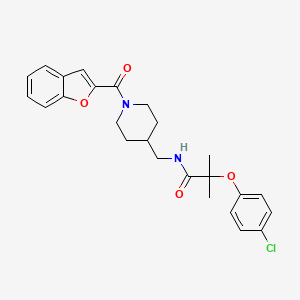

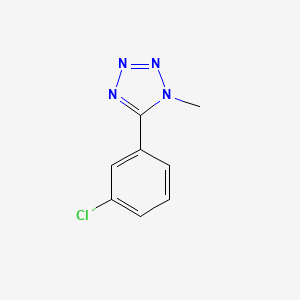

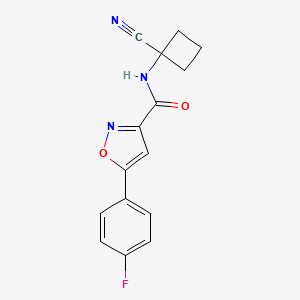

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymer Applications

Research on methacrylic derivatives of 4-methoxyphenylacetic acid, a compound with pharmacological action, highlights the potential of such compounds in creating polymers with specific pharmacological activities. The study by Román and Gallardo (1992) discusses the synthesis and stereochemistry of polymeric derivatives, aiming to obtain macromolecules supporting pharmacological residues with complementary action. This work suggests potential applications in developing materials with built-in pharmacological functions, such as slow-release drug delivery systems (Román & Gallardo, 1992).

Green Chemistry in Synthesis

The work by Zhang Qun-feng (2008) on the catalytic hydrogenation for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dyes production, illustrates the move towards greener synthesis methods. Employing a novel Pd/C catalyst for hydrogenation indicates the role of similar compounds in environmentally friendly chemical manufacturing processes (Zhang Qun-feng, 2008).

Pharmaceutical Research

A series of studies on compounds with similar structures to N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide show significant pharmacological potential. For instance, compounds synthesized for evaluation against cancer cell lines and as β3-adrenergic receptor agonists highlight the potential of such molecules in developing new therapeutic agents. The research underscores their relevance in designing drugs with specific biological targets, such as cancer therapy or metabolic disorders treatment (Khade et al., 2019), (Maruyama et al., 2012).

Material Science and Engineering

The X-ray powder diffraction data for a related compound used in the synthesis of apixaban, an anticoagulant, provides a glimpse into the material science applications of such molecules. Understanding the crystalline structure of these compounds is crucial for their application in pharmaceutical formulations and the development of drug delivery systems (Qing Wang et al., 2017).

Wirkmechanismus

Target of Action

The primary target of this compound, also known as Apixaban , is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombosis, making it a key target for anticoagulant drugs .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This high selectivity ensures that Apixaban specifically targets FXa, reducing the risk of off-target effects .

Biochemical Pathways

By inhibiting FXa, Apixaban interferes with the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot . FXa is responsible for converting prothrombin into thrombin, a key enzyme in clot formation . Therefore, Apixaban’s inhibition of FXa reduces thrombin generation, indirectly inhibiting platelet aggregation and clot formation .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans, which suggests effective absorption and distribution within the body . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and, consequently, a decrease in clot formation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies . Importantly, these antithrombotic effects are achieved without excessive increases in bleeding times .

Action Environment

The action of Apixaban can be influenced by various environmental factors. For instance, drug-drug interactions could potentially affect its efficacy and safety profile . Apixaban has a low potential for such interactions . Additionally, factors such as renal function could impact the drug’s elimination and therefore its action .

Eigenschaften

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-26-16-6-5-7-17(13-16)28-14-20(24)22-15-9-10-19(27-2)18(12-15)23-11-4-3-8-21(23)25/h5-7,9-10,12-13H,3-4,8,11,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJLKQKONGKMLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2897418.png)

![3-(4-fluorophenyl)sulfanyl-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]propanamide](/img/structure/B2897420.png)

![N-benzyl-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2897421.png)

![1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2897434.png)

![(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide](/img/structure/B2897435.png)